D-Proline Methyl Ester Hydrochloride

Description

Contextualization within the Chemistry of D-Amino Acid Derivatives

Amino acids are the fundamental building blocks of proteins. While L-amino acids are the common constituents of proteins translated in ribosomes, their mirror images, or enantiomers, are D-amino acids. nih.gov These D-amino acid derivatives are of growing interest in medicinal chemistry and materials science because their stereochemistry imparts unique properties. nih.gov A key advantage is their resistance to degradation by most endogenous enzymes and proteases, which primarily recognize L-amino acids. nih.gov This inherent stability makes D-amino acid-containing peptides more robust candidates for therapeutic drugs, as they can have a longer half-life in vivo. nih.gov

D-amino acid derivatives are also critical in studying and targeting bacterial cell walls, which contain D-amino acids in their peptidoglycan structure. nih.govnih.gov This has led to the development of metabolic labeling strategies using functionalized D-amino acid derivatives to visualize bacteria for diagnostic and therapeutic purposes. nih.gov D-Proline Methyl Ester Hydrochloride fits within this context as a readily available, enantiomerically pure source of the D-proline scaffold, enabling researchers to construct molecules with specific three-dimensional arrangements and enhanced biological stability. chemimpex.commdpi.com

Stereochemical Significance and Chirality in Chemical Synthesis

Chirality, or "handedness," is a fundamental concept in chemistry, and the stereochemistry of a molecule can dictate its biological activity. D-Proline and its derivatives are chiral molecules, meaning they are non-superimposable on their mirror image, L-proline. numberanalytics.com This chirality is crucial in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. This compound serves as a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials for complex syntheses. mdpi.com

The rigid, cyclic structure of the proline ring and its defined stereocenter make it an exceptionally powerful tool in organocatalysis. numberanalytics.comthieme-connect.com Proline and its derivatives can catalyze a wide range of chemical reactions with high enantioselectivity, including aldol (B89426) condensations, Mannich reactions, and Michael additions. numberanalytics.comlibretexts.org The catalyst's stereochemistry directly influences the formation of reaction intermediates, guiding the assembly of the product with a specific 3D orientation. numberanalytics.com D-proline, for instance, can be used to generate the opposite enantiomer of a product that would be formed using the natural L-proline as a catalyst. thieme-connect.com this compound is frequently used as a precursor for synthesizing these specialized organocatalysts or as a building block where the D-proline stereocenter is incorporated into the final product's structure. chemimpex.comunibo.it

| Property | Value |

|---|---|

| CAS Number | 65365-28-8 |

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| Appearance | White crystalline powder or crystals |

| Optical Rotation | +32.5 ± 1.0° (c=1 in water) |

Overview of Advanced Research Trajectories for this compound

Current research continues to leverage the unique properties of this compound in increasingly sophisticated ways. Its application extends beyond a simple chiral building block to the frontier of synthetic methodology and materials science.

Synthesis of Complex Natural Products: Researchers utilize the chirality of D-proline to establish critical stereocenters in the total synthesis of complex bioactive natural products. For example, D-proline was the starting material for the stereoselective construction of the cis-fused ring system in the synthesis of ent-citrinalin B and cyclopiamine B. mdpi.com

Development of Novel Organocatalysts: The D-proline scaffold is central to the design of new, highly efficient organocatalysts. Modifications of the proline ring and its functional groups lead to catalysts with improved reactivity and selectivity for various asymmetric transformations. unibo.it For instance, chiral ionic liquids based on proline have been developed and tested as recyclable organocatalysts in asymmetric Michael addition reactions, achieving high conversions and enantioselectivities. mdpi.com

C-H Functionalization for Drug Discovery: Advanced synthetic methods, such as palladium-catalyzed C-H functionalization, are being applied to proline derivatives. acs.org This allows for the direct installation of diverse chemical groups at positions on the proline ring that are otherwise difficult to access. This strategy enables the rapid generation of libraries of complex and novel 2,3-disubstituted pyrrolidines, which are valuable scaffolds in drug discovery. acs.org

| Research Area | Application/Reaction | Key Finding/Result | Reference |

|---|---|---|---|

| Natural Product Synthesis | Synthesis of ent-citrinalin B | D-proline used to construct a key cis-fused ring system via a face-selective Diels-Alder reaction. | mdpi.com |

| Organocatalysis | Asymmetric Michael Addition | L-proline-based ionic liquids catalyzed the reaction of cyclohexanone (B45756) to trans-nitrostyrene with up to 97% enantiomeric excess (ee). | mdpi.com |

| Synthetic Methodology | Palladium-Catalyzed C(sp3)–H Arylation | Direct and stereospecific synthesis of cis-2,3-disubstituted pyrrolidines in high yield. | acs.org |

| Peptide Synthesis | General Building Block | Incorporation of D-proline enhances proteolytic resistance of peptides for therapeutic use. | chemimpex.comnih.gov |

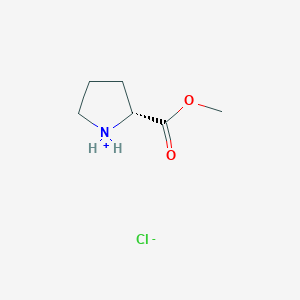

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIPVHJHZTMDP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659784 | |

| Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65365-28-8 | |

| Record name | D-Proline, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65365-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065365288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Proline, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 65365-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-PROLINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15EPU1M46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformation Research of D Proline Methyl Ester Hydrochloride

Established Synthetic Routes for D-Proline Methyl Ester Hydrochloride

The synthesis of this compound is primarily achieved through the esterification of D-proline. Several methods have been developed, each with distinct advantages and procedural nuances.

Esterification Reactions of D-Proline

Esterification of the carboxylic acid functional group in D-proline is the cornerstone of synthesizing its methyl ester hydrochloride salt. The presence of the secondary amine in the pyrrolidine (B122466) ring necessitates the formation of the hydrochloride salt, which simultaneously protects the amine and enhances the solubility of the amino acid in the alcoholic solvent.

A prevalent method for the synthesis of amino acid esters involves the use of thionyl chloride (SOCl₂) in methanol (B129727). In this reaction, thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which catalyzes the esterification. This method is highly effective, often providing near-quantitative yields. The reaction is typically performed at low temperatures, such as 0 to -10 °C, to control the exothermic reaction between thionyl chloride and methanol, followed by a period of reflux to drive the esterification to completion. Despite its high efficiency, this method requires careful handling due to the corrosive and toxic nature of thionyl chloride.

A typical procedure involves suspending D-proline in methanol, followed by the slow addition of thionyl chloride while maintaining a low temperature. The reaction mixture is then heated to reflux for a specified period. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

An operationally more convenient and milder alternative to the thionyl chloride method is the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system offers good to excellent yields for the esterification of various amino acids, including proline. nih.gov The reaction proceeds at room temperature, avoiding the need for cooling or heating, which simplifies the experimental setup. nih.gov

The general procedure involves the slow addition of freshly distilled TMSCl to a suspension of the amino acid in methanol. The mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov This method is noted for its compatibility with a wide range of amino acids and its avoidance of harsh reagents. nih.gov

The direct use of hydrogen chloride gas bubbled through an alcoholic solution of the amino acid is a classic and effective method for esterification. This approach, often referred to as the Fischer-Speier esterification, relies on the acidic catalysis of HCl to promote the reaction between the carboxylic acid and the alcohol. To achieve high yields, it is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester product. The continuous passage of dry HCl gas through a refluxing mixture of the amino acid in the alcohol is a common practice to drive the equilibrium towards the ester. nih.gov

Development of Proline Ester Hydrochloride Preparation Methods

The preparation methods for proline ester hydrochlorides have evolved, driven by the need for safer, more efficient, and environmentally benign synthetic routes. Early methods heavily relied on reagents like thionyl chloride, which, while effective, pose significant handling risks and generate corrosive byproducts. The toxicity and violent reactivity of thionyl chloride have prompted the search for alternatives.

The development of the TMSCl/methanol system represents a significant advancement in this area. nih.gov This method offers a much milder and more user-friendly approach, with comparable or even higher yields in some cases, without the need for strict temperature control. nih.gov The convenience of this method makes it an attractive option for both small-scale laboratory synthesis and potentially larger-scale industrial applications.

Furthermore, refinements to the hydrogen chloride gas method, such as the in situ generation of HCl from reagents like acetyl chloride in methanol, have also been explored to avoid the direct handling of HCl gas. These developments reflect a broader trend in organic synthesis towards the adoption of greener and more sustainable practices.

Interactive Data Table: Comparison of Synthetic Methods for Proline Methyl Ester Hydrochloride

| Method | Reagents | Temperature | Yield | Key Advantages | Key Disadvantages |

| Thionyl Chloride Mediated | D-Proline, Methanol, SOCl₂ | 0 °C to reflux | High (often >95%) | High yield, effective | Hazardous reagents, corrosive byproducts |

| TMSCl and Methanol System | D-Proline, Methanol, TMSCl | Room Temperature | Good to Excellent | Mild conditions, convenient | Requires freshly distilled TMSCl |

| Hydrogen Chloride Gas | D-Proline, Methanol, HCl gas | Reflux | High | Effective, classic method | Requires handling of HCl gas, anhydrous conditions |

Asymmetric Synthesis Approaches Involving this compound

This compound serves as a valuable chiral precursor in a variety of asymmetric transformations. Its rigid pyrrolidine ring and defined stereochemistry make it an ideal starting material for the synthesis of chiral ligands, organocatalysts, and more complex chiral molecules.

The ester functional group in this compound can be readily transformed into other functionalities, while the stereocenter at the α-carbon is preserved. This allows for the elaboration of the molecule into a diverse range of chiral structures. For instance, reduction of the methyl ester to the corresponding alcohol provides (R)-prolinol, a key intermediate in the synthesis of various chiral auxiliaries and catalysts.

In the field of organocatalysis, proline and its derivatives have been extensively studied. This compound can be a precursor to various prolinamide-based organocatalysts. nih.gov These catalysts have been successfully employed in a range of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions, often affording products with high enantioselectivity. The synthesis of these catalysts typically involves the coupling of D-proline methyl ester with a chiral amine or another chiral building block.

Furthermore, this compound can be utilized as a scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and the ester group (or its derivatives) can serve as coordination sites for metal ions, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The diastereoselective alkylation of N-protected proline esters is another important application. By introducing a substituent at the α-position to the ester, a new stereocenter can be created with high diastereoselectivity, controlled by the existing chirality of the proline ring. These α-substituted proline derivatives are valuable building blocks for the synthesis of conformationally constrained peptides and other biologically active molecules.

Diastereoselective Alkylations of Proline Derivatives

The stereoselective alkylation of proline enolates is a fundamental strategy for introducing substituents at the C-2 position. The diastereoselectivity of this transformation is highly dependent on several factors, including the nature of the nitrogen-protecting group, the ester moiety, and the alkylating agent.

Research into the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has shown that the stereochemical outcome can be effectively controlled. Current time information in Bocas del Toro, PA. It was observed that for the N-Boc derivative, alkylation with allylic and homoallylic halides proceeded with retention of configuration. Current time information in Bocas del Toro, PA. Conversely, the use of benzylic halides led to products with a predominant inversion of configuration. Current time information in Bocas del Toro, PA. When the N-benzoyl derivative was used, alkylation with both allylic and benzylic halides resulted in an inversion of configuration, with particularly high diastereoselectivity for benzylic halides. Current time information in Bocas del Toro, PA.

Further studies demonstrated that the diastereoselectivity could be enhanced by employing a chiral auxiliary on the ester group. For instance, the use of a menthyl ester in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters led to improved diastereoselectivities, regardless of whether (+) or (−)-menthyl esters were used, especially with electrophiles lacking a π-electron system. Current time information in Bocas del Toro, PA. This suggests that the steric bulk of the ester group is a critical factor in directing the stereochemical course of the reaction. Current time information in Bocas del Toro, PA.

The table below summarizes the diastereoselective alkylation of N-protected 4-silyloxyproline methyl esters, highlighting the influence of the N-protecting group and the electrophile on the product configuration.

| N-Protecting Group | Electrophile (E-X) | Product Configuration at C-2 | Diastereomeric Ratio (d.r.) |

| Boc | Allyl-Br | Retention | Moderate |

| Boc | Benzyl-Br | Inversion | Moderate to Good |

| Benzoyl | Allyl-Br | Inversion | Moderate |

| Benzoyl | Benzyl-Br | Inversion | High (e.g., 95:5) |

Data compiled from studies on L-proline derivatives, with principles applicable to D-proline. Current time information in Bocas del Toro, PA.

Stereoselective Formation of Quaternary Proline Analogues

The synthesis of α,α-disubstituted, or quaternary, proline analogues is of significant interest as these constrained amino acids are valuable tools in peptide engineering. Current time information in Bocas del Toro, PA. Various synthetic strategies have been developed to achieve the stereoselective construction of the quaternary carbon center at the α-position of the proline ring. thieme.de

One effective method involves the stereoselective bromine-mediated cyclization of an acyclic precursor. For example, a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was accomplished starting from a 2-allyl-2-phenylglycine derivative. Current time information in Bocas del Toro, PA. The key bromolactonization step proceeded with high diastereoselectivity to form a γ-lactone, which then served as an intermediate for the final proline analogue. Current time information in Bocas del Toro, PA.

Another powerful approach is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes. This methodology allows for the stereocontrolled synthesis of polysubstituted pyrrolidines. Current time information in Bocas del Toro, PA. For instance, the cycloaddition of silver azomethine ylides, derived from benzaldimines of amino acids like alanine, with methyl (S)-lactate acrylate (B77674) as a chiral dipolarophile, yields enantiomerically enriched quaternary prolines with high diastereomeric excess (de) of 86–92%. Current time information in Bocas del Toro, PA.

The following table presents a selection of methods for the stereoselective synthesis of quaternary proline analogues.

| Method | Key Transformation | Stereochemical Control | Typical Diastereomeric Excess (de) |

| Bromine-Mediated Cyclization | Bromolactonization of an acyclic amino acid derivative | Substrate-controlled | High |

| 1,3-Dipolar Cycloaddition | Reaction of a chiral azomethine ylide with a dipolarophile | Chiral auxiliary on dipolarophile | 86-92% |

| [2+2]-Cycloaddition | Reaction of a cyclic ketene (B1206846) with a chiral imine | Chiral imine | Excellent |

Data sourced from a review on the synthesis of quaternary proline analogues. Current time information in Bocas del Toro, PA.

Chiral Auxiliary Strategies in D-Proline Derivative Synthesis

The inherent chirality of D-proline and its derivatives makes them excellent candidates to serve as chiral auxiliaries, directing the stereochemistry of a reaction, after which they can be removed. A straightforward application is in the synthesis of enantiomerically pure coordination complexes.

A notable example is the use of D-proline as a chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. dal.ca This method utilizes the readily available racemic starting material cis-[Ru(pp)(pp')Cl₂] and the natural amino acid D-proline. dal.ca The process relies on a dynamic asymmetric transformation that is under thermodynamic control, resulting in virtually enantiomerically pure ruthenium complexes. dal.ca In this strategy, the proline auxiliary coordinates to the metal center, influences the spatial arrangement of the other ligands, and is subsequently removed to yield the chiral product.

Organocatalytic Asymmetric Synthesis (Proline-Catalyzed Reactions)

Proline has emerged as a remarkably effective organocatalyst for a wide range of asymmetric transformations, often lauded as the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. google.comresearchgate.net These reactions typically proceed through either an enamine or an iminium ion intermediate, leveraging the bifunctional nature of proline, which contains both a secondary amine and a carboxylic acid. google.com

The proline-catalyzed direct asymmetric aldol reaction is a classic example. acs.orgnih.gov The reaction between a ketone and an aldehyde is proposed to proceed via the formation of an enamine intermediate between the ketone and the proline catalyst. The carboxylic acid group of proline then acts as a Brønsted acid to activate the aldehyde electrophile through hydrogen bonding, facilitating a stereoselective C-C bond formation. nih.gov This mechanism is analogous to that of Class I aldolase (B8822740) enzymes. acs.org The first intermolecular direct asymmetric aldol reaction catalyzed by L-proline, using acetone (B3395972) and 4-nitrobenzaldehyde, yielded the product with significant enantiomeric excess. google.com

Proline and its derivatives also catalyze other important reactions, including Mannich and Michael reactions. google.com In the Mannich reaction, proline facilitates the three-component condensation of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds with high enantioselectivity. google.com Similarly, in the Michael reaction, proline catalyzes the conjugate addition of ketones to α,β-unsaturated acceptors like nitroalkenes. google.com

The following table summarizes key proline-catalyzed asymmetric reactions.

| Reaction | Reactants | Catalyst | Key Intermediate | Typical Enantiomeric Excess (ee) |

| Aldol Reaction | Ketone + Aldehyde | L-Proline | Enamine | 60-99% |

| Mannich Reaction | Aldehyde + Amine + Ketone | L-Proline | Enamine | 90-99% |

| Michael Addition | Ketone + Nitroalkene | L-Proline/Derivatives | Enamine | Often requires modified catalysts for high ee |

Data compiled from various sources on proline organocatalysis. google.comnih.gov

Synthesis of this compound Derivatives and Analogs

Synthesis of Fluorinated this compound Derivatives (e.g., 4,4-Difluoro-D-Proline Methyl Ester Hydrochloride)

Fluorinated proline derivatives are of great interest in medicinal chemistry, as the introduction of fluorine can significantly alter the conformational preferences and metabolic stability of peptides. The synthesis of 4,4-difluoro-D-proline methyl ester hydrochloride typically starts from a suitably protected D-proline derivative.

An established route involves the oxidation of a 4-hydroxy-D-proline derivative to the corresponding 4-keto-D-proline intermediate. For instance, N-Boc-4-hydroxy-L-proline can be oxidized to Boc-4-keto-L-proline in a single step using chromium trioxide. nih.gov This ketone then serves as the precursor for geminal difluorination.

The key fluorination step is achieved using a deoxofluorinating agent, most commonly diethylaminosulfur trifluoride (DAST). The reaction of a protected 4-keto-proline ester, such as Z-4-keto-L-proline benzyl (B1604629) ester, with DAST provides the corresponding Z-4,4-difluoro-L-proline benzyl ester. nih.gov

The final steps involve the deprotection of the amine and the ester functionalities, followed by conversion to the methyl ester hydrochloride salt. For example, a benzyl ester can be cleaved, and an N-Boc group can be removed by treatment with methanolic HCl, which also accomplishes the formation of the methyl ester. acs.org The final product is then isolated as the hydrochloride salt. While the literature often details the synthesis of the L-enantiomer, the same synthetic sequence can be applied starting from D-hydroxyproline to obtain the desired D-enantiomer.

Synthesis of Hydroxylated this compound Derivatives (e.g., cis-4-Hydroxy-D-Proline Methyl Ester Hydrochloride)

cis-4-Hydroxy-D-proline and its esters are valuable chiral building blocks. The synthesis of cis-4-hydroxy-D-proline methyl ester hydrochloride can be achieved from commercially available starting materials. A common route starts with the protection of the nitrogen atom of cis-4-hydroxy-D-proline, often as the N-benzyloxycarbonyl (Cbz or Z) derivative.

A reported synthesis for the corresponding L-enantiomer starts with (cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, which is first converted to its methyl ester. orgsyn.org The subsequent deprotection of the Cbz group is accomplished via catalytic hydrogenation. orgsyn.org In a typical procedure, (cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester is hydrogenated over 10% palladium on carbon in methanol containing concentrated HCl. orgsyn.org After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting product is then precipitated, washed, and dried to yield cis-4-hydroxy-L-proline, methyl ester hydrochloride. orgsyn.org This process is directly adaptable for the synthesis of the D-enantiomer starting from the corresponding D-proline derivative.

An alternative two-step process for the L-enantiomer involves first protecting the amino group of 4-hydroxy-L-proline with a Boc group using BOC anhydride (B1165640). The carboxylic acid is then esterified to the methyl ester. Subsequent removal of the Boc group under acidic conditions would yield the desired hydrochloride salt.

Synthesis of D-Homoproline Methyl Ester Hydrochloride and Related Homologs

D-Homoproline methyl ester hydrochloride is a derivative of proline that serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical research and drug development. chemimpex.com Its structure, featuring an expanded six-membered ring compared to proline's five-membered ring, offers unique conformational properties for the design of novel bioactive molecules and complex peptides. chemimpex.com The methyl ester form is noted to enhance its solubility, which facilitates its incorporation into a variety of complex chemical reactions. chemimpex.com

Research applications for D-homoproline methyl ester hydrochloride are primarily focused on:

Peptide Synthesis : It is utilized as a key component in the construction of complex peptide molecules for pharmaceutical applications. chemimpex.com

Drug Development : The compound plays a role in the design of new therapeutic agents, with particular interest in compounds targeting neurological disorders. chemimpex.com

N-Alkylation of Proline Methyl Esters

The secondary amine of the proline ring is a common site for chemical modification. N-alkylation is a fundamental transformation that introduces alkyl groups onto the nitrogen atom, a strategy frequently employed in peptide and peptidomimetic drug design to modify the compound's properties. monash.edu

A direct and efficient method for N-alkylation is the reaction of the proline methyl ester hydrochloride with an alkyl halide in the presence of a base. For instance, N-benzylation has been thoroughly documented. wiley-vch.de In a typical procedure, proline methyl ester hydrochloride is treated with benzyl chloride and a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2). wiley-vch.de The reaction mixture is heated to reflux, leading to the formation of the N-benzylproline methyl ester. wiley-vch.de This specific transformation has been reported to achieve high yields, around 82%. wiley-vch.de

Alternative methods for N-methylation have also been explored, particularly for N-protected amino acids. One such method involves using a strong base like sodium hydride with an excess of methyl iodide in a tetrahydrofuran (B95107) (THF)/dimethylformamide (DMF) solvent system to produce N-methyl methyl esters. monash.edu Another procedure, expanded upon by Olsen, utilizes methyl iodide and silver oxide in DMF for carbamate-protected amino acids, achieving yields for mono-N-methylated products in the range of 93–98%. monash.edu

Table 1: Comparison of N-Alkylation Methods for Proline Esters and Related Amino Acids

| Method | Alkylating Agent | Base / Reagent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Direct Benzylation | Benzyl chloride | Triethylamine | Dichloromethane | 82% | wiley-vch.de |

| Methylation | Methyl iodide | Sodium hydride | THF / DMF | - | monash.edu |

| Methylation (Olsen) | Methyl iodide | Silver oxide | DMF | 93-98% | monash.edu |

Preparation of Novel D-Proline-Derived Conjugates and Adducts

This compound serves as a versatile starting material for the synthesis of a wide array of conjugates and adducts used in biomedical research. A significant application is in the creation of linkers for complex bioconjugates. For example, derivatives like 4-hydroxy-D-proline methyl ester hydrochloride are used as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.com This same scaffold is also employed as an alkyl chain-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com

The ester and amine functionalities of this compound allow for straightforward chemical modifications to produce other derivatives. A common transformation is the conversion of the methyl ester to an amide. The reaction of this compound with ammonia (B1221849) gas in methanol yields D-prolinamide, a fundamental proline conjugate. google.com

Furthermore, the proline framework can be incorporated into more complex heterocyclic systems. Research has shown that proline derivatives can be used in copper(I)-catalyzed cascade reactions involving cycloadditions to generate highly functionalized proline frameworks fused with other rings, such as 1,2,3-triazoles. nih.gov These complex adducts are of interest due to the unique chemical and biological properties that fluorinated and poly-cyclic amino acid analogues can possess. nih.gov

Table 2: Examples of D-Proline-Derived Conjugates and Adducts

| Starting Material Derivative | Reagent(s) | Product Type | Application / Significance | Reference |

|---|---|---|---|---|

| D-Proline methyl ester HCl | Ammonia | D-Prolinamide | Amide conjugate synthesis | google.com |

| 4-Hydroxy-D-proline methyl ester HCl | - | ADC / PROTAC Linker | Antibody-Drug Conjugates, Targeted Protein Degradation | medchemexpress.com |

| Proline derivatives | CF3-substituted allenynes, Tosylazide, Cu(I) catalyst | Fused 1,2,3-triazole adducts | Synthesis of complex, functionalized proline analogues | nih.gov |

Mechanistic Investigations of this compound Synthesis and Reactivity

The synthesis of proline methyl ester hydrochloride is typically achieved through the esterification of proline. One common and industrially adaptable method involves using proline and methanol as raw materials with hydrogen chloride gas and a pyridine (B92270) catalyst. google.com The mechanism proceeds in two main stages. First, proline reacts with hydrogen chloride gas at room temperature to form proline hydrochloride. This step serves to protect the amino group. google.com Subsequently, methanol is added, and the mixture is heated to reflux. Esterification occurs, and the water generated during the reaction is removed azeotropically to drive the reaction to completion. google.com This method avoids the use of harsh chlorinating agents like thionyl chloride, which, despite giving high yields, is highly reactive, toxic, and produces significant waste. google.com

An alternative, convenient laboratory-scale synthesis involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This method is efficient for a wide range of natural, aromatic, and aliphatic amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

The reactivity of this compound is centered on its three main functional components: the secondary amine, the methyl ester, and the pyrrolidine ring. The hydrochloride salt form ensures that the amine is protonated, rendering it less nucleophilic until neutralized by a base. As discussed in section 2.3.4, the addition of a base allows the secondary amine to readily undergo N-alkylation. wiley-vch.de The methyl ester group is susceptible to nucleophilic attack, most commonly hydrolysis back to the carboxylic acid or amidation, as seen in the synthesis of D-prolinamide via reaction with ammonia. google.com The inherent chirality and conformational rigidity of the pyrrolidine ring make this compound a valuable chiral building block in asymmetric synthesis. chemimpex.com

Applications in Peptide Chemistry and Bioactive Molecule Synthesis

Role as a Chiral Building Block in Peptide Synthesis

As a chiral building block, D-Proline Methyl Ester Hydrochloride introduces a specific stereochemistry into the peptide backbone, which is fundamental to controlling the three-dimensional structure of the final molecule. google.com The incorporation of D-amino acids, such as D-proline, is a key strategy for developing peptides with unique properties not found in their natural L-amino acid counterparts. nih.gov This D-configuration is instrumental in designing peptides with altered enzymatic stability and specific conformational preferences.

The inclusion of D-proline into peptide sequences is a deliberate strategy to modulate the structure and function of the resulting peptide. The presence of a D-amino acid can significantly alter the peptide's susceptibility to proteolytic degradation, thereby increasing its in vivo half-life, a desirable trait for therapeutic peptides. pnas.org Research has demonstrated the successful incorporation of various D-amino acids into diverse peptide sequences, highlighting the feasibility and utility of this approach. researchgate.net For instance, the substitution of L-proline with D-proline can induce specific turns or kinks in the peptide chain, which can be critical for receptor binding or for mimicking a particular protein secondary structure.

This compound is employed in the synthesis of complex and structurally diverse peptides. Proline analogues and derivatives are used to create molecules with constrained conformations, such as β-turn mimetics and spirolactams. mdpi.com The synthesis of peptides containing proline analogues often requires specialized solution-phase or solid-phase techniques to accommodate the unique reactivity of the proline residue. google.comnih.gov The ability to build these complex architectures is vital for developing peptides with highly specific biological targets. For example, proline-rich peptides can fold into distinct helical structures, like the polyproline II (PPII) helix, which are important in mediating protein-protein interactions. nih.gov

Strategies for Peptide Bond Formation Utilizing this compound

The formation of a peptide bond involving the secondary amine of proline presents unique challenges compared to primary amino acids. researchgate.net When using this compound in solution-phase peptide synthesis, the hydrochloride salt must be neutralized, typically with a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to free the secondary amine for acylation. researchgate.netbachem.com

Standard coupling reagents are employed to activate the carboxylic acid of the incoming amino acid, facilitating the amide bond formation. The choice of coupling agent can be critical to ensure high yields and minimize side reactions, particularly racemization.

Common Coupling Reagents Used in Peptide Synthesis:

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, often in combination with additives like HOBt to reduce racemization. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU | Highly efficient reagents that lead to rapid coupling rates with minimal side reactions. researchgate.netbachem.com |

The reaction is typically carried out in polar aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), which are suitable for dissolving the peptide components and facilitating the reaction. researchgate.net

Influence of this compound on Peptide Conformation and Stability

The incorporation of a proline residue, whether L or D, has a profound impact on the peptide backbone's conformation. wikipedia.org Due to its cyclic side chain, proline restricts the available phi (φ) torsional angle to approximately -60°, significantly limiting the conformational freedom of the peptide chain. nih.gov This inherent rigidity is a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices. mdpi.com

| Conformational Parameter | Influence of Proline Incorporation |

| Backbone Torsion Angles | The φ angle is restricted, reducing conformational flexibility. nih.gov |

| Secondary Structure | Promotes the formation of β-turns and polyproline helices. mdpi.com |

| Cis/Trans Isomerization | The Xaa-Pro peptide bond has a significant population of the cis isomer, which influences protein folding. thieme-connect.de |

| Ring Pucker | The pyrrolidine (B122466) ring exists in Cγ-endo or Cγ-exo conformations, affecting the peptide backbone. nih.gov |

| Overall Stability | The rigid structure enhances the stability of specific folds, such as in collagen. researchgate.net |

Synthesis of Peptide-Based Therapeutics and Bioactive Compounds

The unique structural constraints imposed by D-proline make it a valuable component in the synthesis of peptide-based therapeutics. D-peptides are resistant to degradation by proteases, which primarily recognize L-amino acids, thus enhancing their bioavailability and therapeutic potential. pnas.org

This compound is a starting material for the design of a wide array of bioactive compounds. Proline-rich peptides (PRPs), for example, constitute a diverse group of molecules with antimicrobial, immunomodulatory, and antioxidant properties. nih.gov The specific structure conferred by proline residues is essential for their function. Computational methods are increasingly used to design novel D-peptides that can bind to specific biological targets, such as viral proteins, with high affinity and specificity. pnas.org These designed peptides often incorporate D-proline to stabilize a desired conformation for optimal target interaction. The development of proline-rich antimicrobial peptides (PrAMPs) that target intracellular components like the bacterial ribosome is an active area of research, offering a potential route to new anti-infective agents. tandfonline.com

| Compound Class | Bioactive Function | Role of Proline |

| D-Peptide Ligands | Antiviral, Enzyme Inhibition | Enhanced stability, specific conformation for target binding. pnas.org |

| Proline-Rich Peptides (PRPs) | Antimicrobial, Immunomodulatory | Essential for the polyproline-II helix structure required for activity. nih.gov |

| Proline-Rich Antimicrobial Peptides (PrAMPs) | Antibacterial (intracellular targets) | Key to binding bacterial ribosomes or chaperones like DnaK. tandfonline.com |

Enhancing Bioavailability and Efficacy of Peptide Pharmaceuticals

This compound plays a crucial role in enhancing the bioavailability and efficacy of peptide-based pharmaceuticals. chemimpex.com The incorporation of D-proline residues into peptide chains can significantly improve their stability and biological activity. chemimpex.com This is largely due to the unique conformational constraints imposed by the proline ring, which can protect the peptide from enzymatic degradation and help maintain an active conformation.

The improved solubility and stability offered by this derivative make it an ideal choice for researchers in drug development. chemimpex.com Its structure facilitates the introduction of proline into various peptide sequences, a key step in designing bioactive compounds with therapeutic potential. chemimpex.com

| Feature | Benefit in Peptide Pharmaceuticals |

| Enhanced Stability | Protects against enzymatic degradation, leading to a longer half-life in the body. |

| Improved Bioavailability | The increased stability and solubility can lead to better absorption and distribution of the drug. chemimpex.com |

| Conformational Rigidity | Helps to lock the peptide into its biologically active shape, increasing its potency. |

Development of Enzyme Inhibitors (e.g., ACE inhibitors)

D-proline and its derivatives are of significant interest in the design and synthesis of enzyme inhibitors, a class of molecules that play a vital role in treating a wide range of diseases. The unique structural properties of the proline ring make it a valuable scaffold for creating compounds that can bind to the active sites of enzymes with high specificity and affinity.

A prominent example of the application of proline derivatives is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. mdpi.com These drugs are a cornerstone in the management of hypertension and other cardiovascular conditions. nih.gov The development of the first ACE inhibitor, captopril, was a landmark in drug design and was inspired by the structure of a peptide found in snake venom that contained a proline residue. mdpi.comwikipedia.org

The proline moiety in ACE inhibitors is crucial for their function. mdpi.com It is known to:

Improve Stability and Bioavailability: The presence of proline at the C-terminus of an oligopeptide inhibitor enhances its stability and bioavailability. mdpi.com

Facilitate Binding to the Enzyme: It supports the formation of hydrogen bonds and hydrophobic interactions within the active site of ACE. mdpi.com

Orient the Molecule Correctly: The proline ring helps to correctly position other functional groups of the inhibitor to interact with the zinc ion in the enzyme's active site. mdpi.com

Contributions to Medicinal Chemistry and Pharmaceutical Research

D-Proline Methyl Ester Hydrochloride as a Key Intermediate in Pharmaceutical Development

This compound serves as a fundamental chiral building block in the synthesis of pharmaceuticals. chemimpex.comchemimpex.com Its significance lies in its ability to introduce specific stereochemistry into a target molecule, which is a critical factor in determining a drug's efficacy and interaction with biological targets. nbinno.comnbinno.com As an intermediate, it offers enhanced solubility and stability compared to its parent amino acid, D-proline, making it highly suitable for various synthetic transformations in drug development. chemimpex.com

The compound is widely employed in asymmetric synthesis, a technique crucial for producing enantiomerically pure drugs. chemimpex.comchemicalbook.com This control over chirality is essential, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. nih.gov The pyrrolidine (B122466) ring of proline provides a rigid scaffold that chemists can utilize to construct complex molecular architectures with precise three-dimensional arrangements. mdpi.com This structural constraint is vital for designing molecules that can fit into the specific binding sites of enzymes and receptors. Furthermore, its role as an intermediate extends to peptide synthesis, where the incorporation of D-proline residues can enhance the stability and bioavailability of peptide-based drugs by making them more resistant to enzymatic degradation. chemimpex.comnbinno.comnbinno.com

Development of Proline-Based Drugs and Drug Candidates

The unique conformational constraints of the proline ring are highly sought after in drug design. mdpi.com This has led to the development of a significant number of drugs and drug candidates that incorporate proline or its analogues into their structures. Proline analogues are versatile building blocks that allow for the modular construction of both small-molecule drugs and pharmaceutical peptides. acs.orgnih.gov Over the past 15 years, more than 15 drugs containing proline analogues have received FDA approval, with five of those approvals occurring between 2021 and 2024 alone. acs.orgnih.gov

The incorporation of the D-proline scaffold can significantly improve a drug's pharmacological profile. For instance, it can enhance binding affinity to a target protein, improve metabolic stability, and increase oral bioavailability. Researchers leverage the fixed structure of the pyrrolidine ring to orient functional groups in a precise manner, optimizing interactions with biological targets and leading to more potent and selective drugs. chemicalbook.commdpi.com

Below is a table of selected FDA-approved drugs that contain proline analogues, highlighting the diverse therapeutic areas where this scaffold has proven beneficial.

| Drug Name | Therapeutic Area | Year of Approval (approx.) |

| Nirmatrelvir | Anti-viral (COVID-19) | 2021 |

| Daridorexant | Neurology (Insomnia) | 2022 |

| Trofinetide | Neurology (Rett Syndrome) | 2023 |

| Rezafungin | Anti-fungal | 2023 |

| Danicopan | Hematology | 2024 |

| This table features drugs containing proline analogues, as identified in recent medicinal chemistry literature. acs.orgnih.gov |

Applications in Targeted Therapeutic Areas

The versatility of this compound as a synthetic intermediate has enabled its application in the development of therapies across a range of diseases.

In oncology, D-proline derivatives are crucial intermediates for synthesizing anti-tumor agents. chemicalbook.com The rigid structure of the proline ring is utilized to design molecules that can selectively target cancer-related proteins. Proline metabolism itself has been identified as a potential target for adjunctive cancer therapy. nih.gov Furthermore, derivatives such as 4-hydroxy-D-proline methyl ester hydrochloride are used as linkers in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy tissue. medchemexpress.com

This compound and related structures are significant in the development of antiviral drugs. chemimpex.comchemicalbook.com A prominent recent example is Nirmatrelvir (a component of Paxlovid), an antiviral medication used to treat COVID-19, which contains a bicyclic proline analogue in its structure. acs.orgnih.gov The inclusion of the proline moiety is often critical for achieving the correct conformation required to inhibit viral enzymes, such as proteases, which are essential for viral replication.

Design and Synthesis of Novel Pharmacophores Incorporating this compound Moieties

The pursuit of novel therapeutics continually drives the design and synthesis of new pharmacophores. This compound serves as a starting point for creating innovative molecular scaffolds with improved drug-like properties. researchgate.net Researchers use it to synthesize conformationally constrained dipeptide mimics, such as azabicycloalkane amino acids. researchgate.net These rigid structures are designed to replicate the spatial arrangement of peptide backbones, leading to compounds with enhanced biological activity and stability. researchgate.net

The synthesis of such novel pharmacophores often involves complex, multi-step chemical reactions where the D-proline derivative provides the core chiral structure. By modifying the proline ring with various functional groups, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with a specific biological target. acs.orgnih.gov This approach has led to the discovery of new classes of enzyme inhibitors, receptor agonists, and antagonists, demonstrating the enduring importance of this compound in expanding the toolkit of medicinal chemistry. mdpi.comresearchgate.net

Evaluation of this compound-Derived Compounds for Enhanced Bioactivity

This compound serves as a crucial chiral building block in the synthesis of diverse bioactive molecules. chemimpex.com Its incorporation into various molecular scaffolds has led to the development of compounds with a wide range of biological activities. The rigid pyrrolidine ring of the D-proline moiety helps to conformationally constrain the resulting molecules, which can lead to improved binding affinity and selectivity for biological targets. chemicalbook.com Researchers have synthesized and evaluated numerous derivatives, demonstrating the versatility of this compound in generating novel therapeutic agents.

One area of investigation has been the development of proline-derived sulphonamides. A study reported the synthesis of several bioactive sulphonamide derivatives starting from proline. These compounds were evaluated for their antimicrobial activity. The research highlighted that specific structural modifications on the proline scaffold led to compounds with significant potency against various microbial strains.

Another strategy to enhance bioactivity involves the introduction of fluorine atoms into the proline ring. For example, 4,4-Difluoro-D-Proline methyl ester hydrochloride is a derivative utilized in peptide synthesis. The presence of fluorine can enhance the metabolic stability and bioactivity of the resulting peptides. This modification can lead to improved pharmacokinetic properties and binding affinities of the therapeutic peptides.

The D-proline chemotype is also found in a number of enzyme inhibitors. The specific stereochemistry of D-proline is often crucial for the inhibitory activity of these molecules. By serving as a rigid scaffold, the D-proline ring can orient the necessary functional groups in the correct spatial arrangement to interact with the active site of an enzyme. This has been a key strategy in the design of inhibitors for various classes of enzymes.

The following table summarizes the biological activities of selected this compound-derived compounds:

| Derivative Class | Specific Compound Example | Biological Activity |

| Sulphonamides | Proline-based sulphonamide derivatives | Antimicrobial |

| Fluorinated Prolines | 4,4-Difluoro-D-Proline methyl ester hydrochloride | Enhanced peptide stability and bioactivity |

| Enzyme Inhibitors | D-proline containing peptidomimetics | Enzyme inhibition |

Drug-Like Properties and Optimization Strategies of this compound Derivatives

The development of a successful drug molecule requires a balance of pharmacological potency and favorable drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). While the incorporation of this compound can enhance the bioactivity of a compound, further optimization is often necessary to ensure it has a suitable pharmacokinetic profile.

One of the key advantages of using D-amino acids, such as D-proline, in peptide-based drug design is the enhancement of metabolic stability. creative-peptides.com Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body. By replacing an L-amino acid with a D-amino acid, the resulting peptide becomes less recognizable to these enzymes, thereby increasing its half-life in circulation. This strategy has been widely employed to improve the in vivo stability of peptide therapeutics. nih.gov

Beyond metabolic stability, other drug-like properties such as membrane permeability are critical for oral bioavailability and reaching intracellular targets. For peptides and peptidomimetics derived from this compound, several optimization strategies can be employed. N-methylation of the amide backbone is a common technique to improve permeability by reducing the number of hydrogen bond donors, which can hinder passage through lipid membranes. prismbiolab.com

Cyclization is another powerful strategy to improve the drug-like properties of proline-containing peptides. By creating a cyclic structure, the conformational flexibility of the peptide is reduced, which can pre-organize the molecule into its bioactive conformation for target binding. nih.gov This can also shield the amide bonds from enzymatic degradation and improve membrane permeability by masking polar groups.

The optimization of drug-like properties is an iterative process in drug discovery. The table below outlines some common strategies applied to this compound derivatives to improve their ADME profiles.

| ADME Property | Optimization Strategy | Rationale |

| Metabolism | Incorporation of D-proline | Increases resistance to proteolytic degradation. creative-peptides.com |

| Absorption/Permeability | N-methylation of amide bonds | Reduces hydrogen bond donors, enhancing membrane permeability. prismbiolab.com |

| Distribution | Cyclization | Restricts conformation, potentially improving target engagement and cell penetration. nih.gov |

| Excretion | Modification of physicochemical properties (e.g., lipophilicity, polarity) | Influences clearance mechanisms and half-life. |

Biochemical and Biological System Studies

Investigations into Protein Folding and Stability

D-Proline Methyl Ester Hydrochloride, as a derivative of the unique amino acid proline, is pertinent to studies concerning the complex processes of protein folding and the stability of the resulting three-dimensional structures. The inherent properties of the proline ring system are fundamental to its significant influence on polypeptide architecture.

Proline is a distinctive proteinogenic amino acid due to its secondary amine, where the side chain is covalently bonded to the protein backbone twice, forming a five-membered pyrrolidine (B122466) ring. russelllab.org This cyclic structure imposes significant conformational restrictions on the polypeptide chain. russelllab.orgresearchgate.net Unlike other amino acids, the rotation around the N-Cα bond (the phi angle) in proline is constrained to approximately -65°. nih.gov This rigidity reduces the conformational entropy of the unfolded state, which can contribute to the stability of the folded protein. quora.comnih.gov

The structural rigidity of proline has several key consequences for protein architecture:

Induction of Turns: Proline is frequently found in the tight turns (β-turns) of protein structures, where the polypeptide chain must sharply change direction. russelllab.org Its structure is ideally suited to facilitate this folding pattern.

Disruption of Secondary Structures: Proline is known as a "helix breaker" because its unique structure disrupts the regular hydrogen-bonding pattern of α-helices and β-sheets. quora.comnih.gov The nitrogen atom within the proline ring lacks a hydrogen atom for donation, and its rigid ring can introduce kinks into helical structures. russelllab.orgquora.com

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either the cis or trans conformation. The energy difference between these two states is smaller for proline than for other amino acids, meaning the cis form is more frequently observed. nih.govwikipedia.org This isomerization can be a rate-limiting step in protein folding. wikipedia.org

Proline-rich regions in proteins are also crucial for molecular recognition and protein-protein interactions. russelllab.org Specific domains, such as the SH3, WW, and phosphotyrosine-binding domains, recognize and bind to proline-rich motifs, playing key roles in cellular signaling cascades. russelllab.orgquora.com

| Structural Impact of Proline | Description |

| Conformational Rigidity | The cyclic side chain restricts the phi (φ) angle, reducing the flexibility of the polypeptide backbone. russelllab.orgresearchgate.net |

| Turn Formation | Its structure is well-suited for inducing sharp turns in the polypeptide chain, often found on the protein surface. russelllab.org |

| Secondary Structure Disruption | Acts as a "helix breaker" by disrupting the hydrogen bond patterns in α-helices and introducing kinks. quora.comnih.gov |

| Cis-Trans Isomerization | The Xaa-Pro peptide bond has a higher propensity to adopt the cis conformation compared to other amino acids, influencing the rate of protein folding. nih.govwikipedia.org |

| Molecular Recognition | Proline-rich motifs are recognized by specific protein domains (e.g., SH3, WW), mediating protein-protein interactions in signaling. russelllab.orgquora.com |

Protein misfolding and subsequent aggregation are the primary causes of numerous human neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov In this context, molecules that can stabilize native protein structures or prevent aggregation are of significant therapeutic interest. Proline and its derivatives have been investigated for their role as chemical chaperones that can inhibit protein aggregation. researchgate.net

Studies have shown that proline can effectively prevent the aggregation of proteins during refolding processes. researchgate.net It is proposed that proline acts as a molecular chaperone, stabilizing proteins under stress and increasing the solubility of poorly soluble proteins. researchgate.net This effect is thought to arise from the formation of an ordered, amphipathic supramolecular assembly by proline at high concentrations, which helps to restore the internal hydrophobic core necessary for proper folding. researchgate.net The unique ability of proline to interrupt β-sheet structures, which are common in amyloid fibrils characteristic of misfolding diseases, further highlights its potential relevance in this field. researchgate.net The investigation of proline derivatives, including D-amino acid versions, is part of a broader strategy to develop therapeutics for these debilitating amyloid diseases. researchgate.net

Studies on Enzyme Mechanisms and Protein Interactions

The D-enantiomer of proline and its derivatives are valuable tools for probing the stereospecificity of enzyme active sites and protein binding pockets. This compound has been utilized in studies related to enzyme mechanisms, particularly those involving racemization.

Research into the nonenzymatic racemization of proline provides a baseline for understanding the immense rate acceleration achieved by enzymes like proline racemase. A study on the hydrolysis of L-proline methyl ester in heavy water (D₂O) allowed for the determination of the rate constant for carbon deprotonation, a key step in racemization. nih.gov This work provided estimates for the carbon acidities of both the N-protonated proline methyl ester (pKa ≈ 21) and the proline zwitterion (pKa ≈ 29) in water. nih.gov By comparing the rate of this nonenzymatic deprotonation with the rate catalyzed by proline racemase, the enzymatic rate acceleration was calculated to be approximately 10¹³-fold. nih.gov Such studies suggest that a significant portion of this catalytic power may come from the enzyme providing a nonpolar active site, which favors the deprotonation reaction compared to the polar aqueous environment. nih.gov

Furthermore, proline derivatives are integral to the study of protein-protein interactions. The conformational constraints imposed by the pyrrolidine ring are often exploited in the design of peptidomimetics to target specific enzyme binding sites. mdpi.com D-proline derivatives have been incorporated into inhibitors targeting enzymes such as matrix metalloproteases (MMPs) and metallo-β-lactamases (MBLs). mdpi.com The specific stereochemistry of the proline derivative can be crucial for selectivity and binding activity, with D-proline scaffolds sometimes conferring higher potency than their L-proline counterparts for certain targets. mdpi.com

Utilization in Collagen Mimetic Synthesis and Biomaterials

Collagen, the most abundant protein in animals, has a characteristic triple-helical structure composed of repeating Gly-Xaa-Yaa sequences, where Xaa is often proline and Yaa is frequently (2S,4R)-4-hydroxyproline. nih.govraineslab.com The high content of proline and its hydroxylated form is critical for the stability of this triple helix. nih.gov D-proline derivatives are used in the synthesis of collagen mimetic peptides (CMPs) to probe the structural requirements of the collagen triple helix and to develop novel biomaterials.

The incorporation of proline surrogates into CMPs allows researchers to systematically study how changes in ring pucker, stereochemistry, and peptide bond isomerization affect triple helix stability. raineslab.com For example, substituting proline residues with analogs containing heteroatoms or other modifications can alter the folding rate and thermal stability of the resulting triple helix. researchgate.netscilit.comrsc.org Studies have shown that substituting a central proline residue in a CMP with δ-oxaproline can lead to a faster-folding peptide with equivalent stability. scilit.com Conversely, incorporating D-amino acids, including D-proline, into the guest triplets of a CMP is generally found to be significantly destabilizing to the triple helix, although the structure can still accommodate them to some extent. nih.gov These findings are crucial for designing collagen-based biomaterials for applications in tissue engineering and regenerative medicine, where structural integrity and stability are paramount.

Research in Neuroscience and Neurotransmitter Systems

While L-proline is the form predominantly found in proteins, both L- and D-amino acids play roles in the central nervous system. L-proline itself has been found to act as a weak agonist at ionotropic glutamate (B1630785) receptors (NMDA and non-NMDA) and has been suggested to have a modulatory role in glutamatergic neurotransmission. wikipedia.orguni-bonn.de There is a specific high-affinity transporter for L-proline (PROT) expressed in glutamatergic neurons, which is thought to control the levels of L-proline in the synapse. uni-bonn.de

The presence of D-amino acids in the nervous system, such as D-serine, which is a crucial co-agonist at the NMDA receptor, has broadened the scope of neuroscience research to include D-enantiomers of other amino acids. mdpi.com D-amino acids are now recognized as potential disease markers and are involved in various pathophysiological processes. mdpi.com Although direct research on this compound in neurotransmitter systems is not extensively documented in the provided sources, the study of proline isomers is relevant. For instance, the overexpression of proline racemase by the parasite Trypanosoma cruzi, which causes Chagas disease, leads to the formation of D-proline-rich peptides, highlighting a role for D-proline in pathophysiology. mdpi.com The investigation of how D-proline and its derivatives interact with receptors and transporters in the brain remains an area of interest for understanding neurological function and disease.

Chiral Recognition Studies of Amino Acid Esters in Biological and Chemical Contexts

The ability to distinguish between enantiomers (D and L forms) of amino acids and their derivatives is critical in many biological and chemical processes. nih.govacs.org this compound serves as a substrate in the development and testing of methods for chiral recognition and separation. nih.govsigmaaldrich.com

Various analytical techniques have been developed for this purpose. Chiral gas chromatography (GC), for instance, can be used for the enantiomeric separation of proline after achiral derivatization. sigmaaldrich.com A two-step process involving methylation (which can produce the methyl ester) followed by acetylation allows for the successful separation of D- and L-proline enantiomers on a chiral column. sigmaaldrich.com Similarly, high-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used method for separating enantiomers of proline derivatives. researchgate.netimpactfactor.org

Beyond analytical separation, researchers design and synthesize chiral receptors for the specific recognition of amino acid esters. nih.govmdpi.com For example, a glucose-based macrocycle has been shown to be capable of enantioselective binding of a range of amino acid methyl esters, including proline methyl ester. nih.govnih.govmdpi.com The binding affinity and selectivity of such a receptor are highly dependent on the solvent used, with studies in different media like D₂O, DMSO, and CDCl₃ revealing the specific interactions responsible for chiral recognition. nih.govmdpi.com In one study, proline methyl ester was bound with moderate to low affinity compared to other amino acid esters like valine and phenylalanine methyl esters, but the system was still able to achieve chiral recognition. nih.gov These fundamental studies are vital for developing new methods for enantiomer separation and for creating sensors that can detect specific amino acid enantiomers. nih.govmdpi.com

| Method | Application in Chiral Recognition of Proline Esters | Key Findings |

| Chiral Gas Chromatography (GC) | Separation of D- and L-proline enantiomers after derivatization (methylation and acetylation). sigmaaldrich.com | Enables successful separation and can achieve enantioreversal of elution order by using different derivatizing agents. sigmaaldrich.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers of various proline derivatives on chiral stationary phases. researchgate.netimpactfactor.org | Good resolution is achieved, with mobile phase composition significantly impacting separation, indicating the importance of hydrogen bonding interactions. researchgate.net |

| Host-Guest Chemistry | Use of synthetic chiral receptors (e.g., glucose-based macrocycles) to selectively bind amino acid methyl ester enantiomers. nih.govnih.govmdpi.com | Binding affinity and enantioselectivity are highly solvent-dependent; allows for detailed study of non-covalent interactions responsible for recognition. nih.gov |

Host-Guest Interactions and Enantioselective Binding

The study of host-guest interactions involving amino acid derivatives is a cornerstone of supramolecular chemistry, with significant implications for enantioselective recognition and sensing. While direct research on the host-guest chemistry of this compound is not extensively detailed in the reviewed literature, the principles governing the recognition of similar amino acid esters provide a framework for understanding its potential interactions.

The enantioselective binding of amino acid esters is often achieved using macrocyclic hosts, such as crown ethers and their derivatives. rsc.orgresearchgate.netacs.org These hosts possess chiral cavities that can preferentially bind one enantiomer over the other. The binding is typically driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and hydrophobic interactions. For a guest like this compound, the protonated secondary amine would be a key site for interaction with the electron-rich cavity of a crown ether.

Furthermore, proline and its derivatives are known to engage in specific interactions with aromatic residues, primarily through CH/π interactions between the proline ring and the aromatic face. acs.orgchemrxiv.org This suggests that host molecules incorporating aromatic moieties could be designed for the specific recognition of proline derivatives. The conformational rigidity of the proline ring is a key factor in these interactions. acs.org

While the specific enantioselectivity of a host for this compound would need to be determined empirically, the existing body of research on amino acid ester recognition provides a strong foundation for the design of such host-guest systems. acs.orgnih.gov The development of synthetic hosts capable of selectively binding this compound could have applications in areas such as chiral sensing and separation.

Chiral Separation Methodologies for Proline Derivatives

The separation of enantiomers of proline and its derivatives is a critical analytical challenge in various fields, including pharmaceutical development and metabolomics. Several chromatographic techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases (CSPs), is a powerful tool for the enantiomeric separation of proline derivatives. Polysaccharide-based CSPs, such as Chiralpak AD-H and CHIRALPAK-IA, have been successfully employed for this purpose. researchgate.netresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol, is crucial for achieving good resolution. researchgate.netresearchgate.net For proline derivatives with carboxyl or hydroxyl groups, even small changes in the mobile phase composition can dramatically affect the separation, highlighting the importance of hydrogen bonding in the chiral recognition mechanism. researchgate.net

Due to the lack of a strong chromophore in proline, derivatization is often necessary for sensitive UV or fluorescence detection. researchgate.net Reagents such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) can be used to introduce a fluorescent tag, enabling the detection of proline enantiomers at low concentrations. researchgate.netimpactfactor.org Another approach is to use a chiral derivatizing reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or its analogues, to form diastereomers that can be separated on a standard reverse-phase column like a C18. juniperpublishers.comamericanlaboratory.com

| Technique | Chiral Stationary Phase/Column | Mobile Phase/Conditions | Derivatization Reagent | Key Findings |

|---|---|---|---|---|

| Normal Phase HPLC | CHIRALPAK-IA | 0.1% Trifluoroacetic acid in ethanol | NBD-Cl | Successful separation of D- and L-proline enantiomers with UV detection at 465 nm. researchgate.netimpactfactor.org |

| Normal Phase HPLC | Chiralpak AD-H | Hexane, ethanol, and 0.1% TFA | None mentioned | Good resolution for various proline derivatives; separation mechanism dependent on functional groups. researchgate.net |

| Reverse Phase HPLC | Hypersil BDS C18 | Buffer and acetonitrile | Marfey's reagent | Excellent separation of D- and L-prolinamide diastereomers with high resolution. juniperpublishers.com |

| HPLC | CHIRALCEL OX-3R | Gradient elution with phosphoric acid solution and acetonitrile | Benzoyl chloride | Method for detecting trace amounts of D-proline in L-proline. google.com |

Gas Chromatography (GC)

Gas chromatography offers a high-resolution alternative for the chiral separation of proline derivatives, provided they are made volatile through derivatization. A common approach involves a two-step derivatization: esterification of the carboxyl group (e.g., methylation with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or acetic anhydride). sigmaaldrich.comsigmaaldrich.com This process not only increases the volatility of the analyte but also improves the chromatographic peak shape. sigmaaldrich.com

The separation of the derivatized enantiomers is then performed on a chiral GC column, such as one based on a cyclodextrin (B1172386) derivative like CHIRALDEX G-TA. sigmaaldrich.com Interestingly, the choice of acylating reagent can sometimes lead to an elution order reversal of the enantiomers. sigmaaldrich.comsigmaaldrich.com Chiral stationary phases based on proline derivatives have also been developed for the GC separation of other classes of chiral molecules, such as alcohols and amines. nih.govnih.gov

| Technique | Chiral Stationary Phase/Column | Derivatization Steps | Key Findings |

|---|---|---|---|